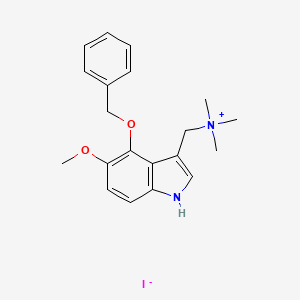
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a trimethylmethanaminium moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups can be introduced through nucleophilic substitution reactions. For example, the benzyloxy group can be introduced by reacting the indole derivative with benzyl chloride in the presence of a base.
Quaternization: The final step involves the quaternization of the nitrogen atom in the indole ring with trimethylmethanaminium iodide to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other substituents using appropriate nucleophiles.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(4-(Benzyloxy)-5-methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Iodide can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-(1H-indol-3-yl)ethanone: This compound shares the indole core but has different substituents, leading to distinct chemical and biological properties.
1-(4-Benzyloxyphenyl)-2-(1H-indol-3-yl)ethanone: Similar to the target compound but lacks the trimethylmethanaminium moiety, resulting in different reactivity and applications.
1-(4-Methoxy-1H-indol-3-yl)-N,N,N-trimethylmethanaminium Bromide: This compound has a similar structure but with a bromide counterion instead of iodide, which can affect its solubility and reactivity.
Propiedades
Fórmula molecular |
C20H25IN2O2 |
|---|---|
Peso molecular |
452.3 g/mol |
Nombre IUPAC |
(5-methoxy-4-phenylmethoxy-1H-indol-3-yl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C20H25N2O2.HI/c1-22(2,3)13-16-12-21-17-10-11-18(23-4)20(19(16)17)24-14-15-8-6-5-7-9-15;/h5-12,21H,13-14H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
MXVKRXGCWZDHQE-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CNC2=C1C(=C(C=C2)OC)OCC3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


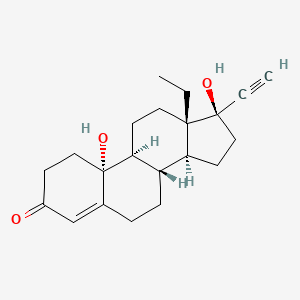
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
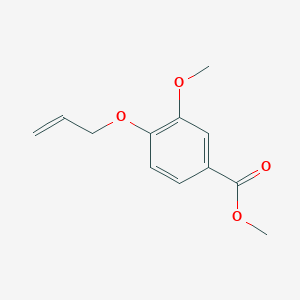
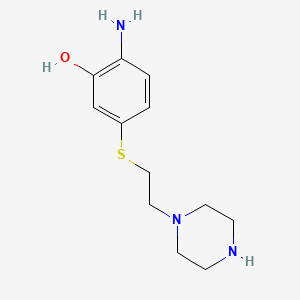
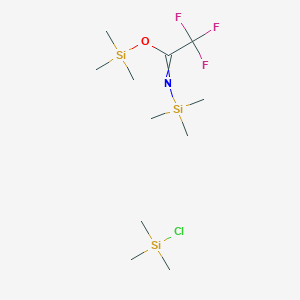
![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)

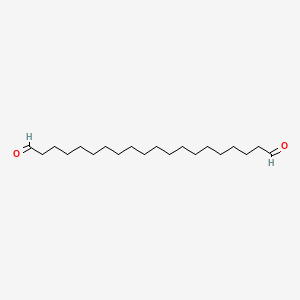
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
